REACTION_CXSMILES
|
C([C:6]([CH:20](OCC)OCC)([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=1)[C:7]#[N:8])(OCC)=O.[OH-].[K+].[NH2:29][C:30]([NH2:32])=[NH:31]>C(O)C>[NH2:32][C:30]1[N:31]=[C:7]([NH2:8])[C:6]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([O:18][CH3:19])[CH:11]=2)=[CH:20][N:29]=1 |f:1.2|
|
Name
|
α-carbethoxy-α-diethoxymethyl-β-(3,4-dimethoxyphenyl)-propionitrile
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C(C#N)(CC1=CC(=C(C=C1)OC)OC)C(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
reached 85° C
|
Type
|
TEMPERATURE
|
Details
|
After 17 hours at reflux the mixture
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol giving a white solid which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |